molecular formula C13H13N7S B2533487 1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine CAS No. 2415523-39-4

1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine

Cat. No.: B2533487
CAS No.: 2415523-39-4
M. Wt: 299.36
InChI Key: YGOZCTLKKXOFBW-UHFFFAOYSA-N
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Description

1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with appropriate pyrido[3,4-d]pyrimidin-4-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their coupling under optimized conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exert anticancer effects by interfering with cell signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrido[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7S/c1-8-18-19-13(21-8)20-5-9(6-20)17-12-10-2-3-14-4-11(10)15-7-16-12/h2-4,7,9H,5-6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOZCTLKKXOFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC3=NC=NC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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